Cas no 67873-96-5 (3-(acetyloxy)propane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate)
67873-96-5 structure
Product Name:3-(acetyloxy)propane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate
CAS No:67873-96-5
MF:C41H74O6
MW:663.02267408371
CID:1722261
PubChem ID:6437160
Update Time:2025-04-21
3-(acetyloxy)propane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate Chemical and Physical Properties
Names and Identifiers
-
- 3-(acetyloxy)propane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate
- [3-acetyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- 1-O,2-O-Dioleoyl-3-O-acetyl-sn-glycerol
- DTXSID201161106
- (Z)-3-Acetoxypropane-1,2-diyl dioleate
- 67873-96-5
- Glyceryl 1,2-dioleate, monoacetate
- 9-Octadecenoic acid (9Z)-, 1,1'-(1-((acetyloxy)methyl)-1,2-ethanediyl) ester
- SCHEMBL2175587
- UPZFMXRNWVDKHF-AUYXYSRISA-N
- 1,1a(2)-[1-[(Acetyloxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate
-
- Inchi: 1S/C41H74O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,39H,4-17,22-37H2,1-3H3/b20-18-,21-19-
- InChI Key: UPZFMXRNWVDKHF-AUYXYSRISA-N
- SMILES: O(C(CCCCCCC/C=C\CCCCCCCC)=O)C(COC(C)=O)COC(CCCCCCC/C=C\CCCCCCCC)=O
Computed Properties
- Exact Mass: 662.54854
- Monoisotopic Mass: 662.54854
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 47
- Rotatable Bond Count: 38
- Complexity: 774
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.9
- XLogP3: 14.9
Experimental Properties
- Density: 0.942
- Boiling Point: 671.5°C at 760 mmHg
- Flash Point: 263.6°C
- Refractive Index: 1.473
3-(acetyloxy)propane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 34-1872-7-25mg |
1,2-Olein-3-Acetyl |
67873-96-5 | >98% | 25mg |
€161.00 | 2025-03-07 |
3-(acetyloxy)propane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
67873-96-5 (3-(acetyloxy)propane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk